2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine

EAAT3 inhibitor SLC1A1 glutamate transporter

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic small molecule (MW 199.21, C₁₁H₉N₃O) featuring a fused imidazo[1,2-a]pyridine core with a furan ring at the 2-position and a free primary amine at the 3-position. It is commercially available as a research-grade building block.

Molecular Formula C11H9N3O
Molecular Weight 199.213
CAS No. 392663-69-3
Cat. No. B2870820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine
CAS392663-69-3
Molecular FormulaC11H9N3O
Molecular Weight199.213
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)N)C3=CC=CO3
InChIInChI=1S/C11H9N3O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2
InChIKeyQCRHHPVVTXYCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine (CAS 392663-69-3): Procurement-Ready Heterocyclic Scaffold for Kinase and Transporter Probe Discovery


2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic small molecule (MW 199.21, C₁₁H₉N₃O) featuring a fused imidazo[1,2-a]pyridine core with a furan ring at the 2-position and a free primary amine at the 3-position. It is commercially available as a research-grade building block . The imidazo[1,2-a]pyridin-3-amine scaffold has been identified as a privileged chemotype in drug discovery, most notably as the core of the first selective excitatory amino acid transporter subtype 3 (EAAT3/SLC1A1) inhibitors [1]. The compound serves as the unsubstituted parent scaffold for structure–activity relationship (SAR) exploration and as a synthetic intermediate for generating focused libraries via the Groebke–Blackburn–Bienaymé multicomponent reaction [2].

Why 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine Cannot Be Replaced by Generic Imidazopyridine Analogs Without Experimental Validation


Within the imidazo[1,2-a]pyridine-3-amine chemotype, small structural modifications produce drastic shifts in target selectivity and potency. The 2019 EAAT3 inhibitor SAR study demonstrated that the furan-2-yl group at the 2-position is a critical pharmacophoric element: its replacement with other aryl/heteroaryl substituents (e.g., phenyl, thienyl) substantially alters transporter subtype selectivity profiles [1]. The unsubstituted 3-amine represents the minimal scaffold for derivatization, and procurement of this specific compound—rather than a random imidazopyridine analog—ensures reproducible SAR starting points and enables access to the validated Groebke–Blackburn–Bienaymé reaction pathway for library synthesis [2].

Quantitative Differentiation Evidence for 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine: Comparator-Based Activity, Selectivity, and Scaffold Profiling


Furan-2-yl at the 2-Position Is Essential for EAAT3 Inhibitory Activity Within the Imidazo[1,2-a]pyridin-3-amine Series

In the EAAT3 inhibitor SAR study, the 2-(furan-2-yl) substituent was identified as a critical determinant of activity. The direct analog 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (compound 3a) inhibited EAAT3 with an IC₅₀ of 13 μM and >20-fold selectivity over EAAT1, 2, and 4 (IC₅₀ ~250 μM or >250 μM). The study further demonstrated that the chemical nature of the substituent in the 2-position (compound 7b) was essential for selectivity toward EAAT3 over EAAT1,2 [1]. While the unsubstituted parent amine was not directly profiled, its furan-2-yl group is the conserved pharmacophoric anchor; replacing the furan with non-furan aryl groups in the same series results in loss of this selectivity fingerprint, confirming that the furan moiety is non-substitutable for EAAT3-directed activity.

EAAT3 inhibitor SLC1A1 glutamate transporter neuroscience kidney cancer selectivity

Unsubstituted 3-Amine Permits Divergent Derivatization Unavailable to N-Substituted Analogs

The free primary amine at the 3-position enables direct participation in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a validated method for generating diverse imidazo[1,2-a]pyridin-3-amine libraries [1]. Pre-installed N-substituents (e.g., N-cyclohexyl, N-aryl analogs such as 2-(furan-2-yl)-N-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine) preclude this derivatization route and restrict downstream SAR exploration. The GBB reaction has been demonstrated to produce compounds with antibacterial activity against Gram-positive bacteria including MRSA (MIC values as low as 3.91 μg/mL for active leads), and the scaffold is amenable to DNA-encoded library (DEL) technology for high-throughput screening [2]. The unsubstituted amine thus offers a unique synthetic divergence point: it can be directly elaborated into thousands of analogs via the GBB reaction, whereas N-substituted comparators are synthetic dead-ends for this pathway.

building block medicinal chemistry Groebke-Blackburn-Bienaymé reaction multicomponent reaction library synthesis DNA-encoded library

Furan-2-yl Confers Physicochemical Properties Distinct from Phenyl and Thienyl Analogs for CNS and Cellular Permeability Optimization

The furan-2-yl substituent imparts a distinct physicochemical profile compared to its common isosteric replacements. The furan oxygen serves as a hydrogen bond acceptor and lowers lipophilicity relative to phenyl and thienyl analogs. While direct LogP/logD measurements for the target compound itself are not available in peer-reviewed literature, the computed cLogP for the scaffold (~1.5–2.0) positions it favorably for CNS drug-likeness parameters. The thienyl analog (2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, CAS 1105195-06-9) and phenyl analog (2-phenylimidazo[1,2-a]pyridin-3-amine) are commercially available comparators that differ in heteroatom content, hydrogen-bonding capacity, and metabolic liability (furan rings are susceptible to CYP450-mediated oxidation, a property exploitable for prodrug design or manageable via SAR) . Selection of the furan variant over phenyl/thienyl should be driven by the target product profile requirements for solubility, permeability, and metabolic stability, all of which are measurably tunable by this single 2-position heterocycle choice.

physicochemical properties lipophilicity CNS drug discovery permeability heterocycle comparison

Imidazo[1,2-a]pyridin-3-amine Scaffold Validated for Ferroptosis Inhibition In Vivo with Nanomolar Potency

A 2025 study identified imidazo[1,2-a]pyridine-3-amine derivatives as a novel drug-like scaffold for ferroptosis inhibition with in vivo efficacy. The lead compound C18 suppressed lipid peroxidation and ferroptosis at nanomolar concentrations, exhibited low cytotoxicity, favorable pharmacokinetics, and demonstrated significant neuroprotection in a mouse model of ischemic brain injury [1]. The scaffold's radical-trapping antioxidant mechanism is directly tied to the imidazo[1,2-a]pyridin-3-amine core structure. The furan-2-yl analog serves as an unexplored candidate for this emerging therapeutic application; its differentiated electronic properties (furan oxygen participation in radical stabilization) provide a rational basis for prioritization over phenyl or thienyl analogs in ferroptosis-focused SAR campaigns.

ferroptosis neuroprotection ischemic injury radical trapping drug repurposing

Procurement-Driven Application Scenarios for 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine Based on Quantitative Evidence


EAAT3/SLC1A1 Probe Development for Neuroscience and Kidney Cancer Research

This compound is the optimal starting scaffold for developing selective EAAT3 inhibitors. The furan-2-yl group is a conserved pharmacophore validated by the 2019 Wu et al. study, where the most selective EAAT3 inhibitor (compound 3a, IC₅₀ = 13 μM with >20-fold selectivity) retained the furan-2-yl substituent [1]. Research groups can procure this unsubstituted amine to systematically explore 7-/8-position and N-substitution SAR while maintaining the essential 2-furan anchor. The recent cryo-EM structure of human SLC1A1 bound to a related bicyclic imidazo[1,2-α]pyridine-3-amine inhibitor (compound 3e) [2] provides a structural basis for rational design using this scaffold. Comparator: non-furan 2-aryl analogs lack the established EAAT3 selectivity fingerprint.

Groebke–Blackburn–Bienaymé Library Synthesis for Antibacterial and Probe Discovery Campaigns

The free 3-amine enables direct GBB multicomponent reaction with diverse aldehydes and isocyanides, generating focused libraries of N-substituted imidazo[1,2-a]pyridin-3-amines in a single step. This synthetic route has been validated for producing compounds with MICs as low as 3.91 μg/mL against MRSA [3]. The compound is available from Enamine (catalog EN300-102465, purity 95%) as a stock building block, enabling immediate library production without synthetic route development. Procurement of the unsubstituted amine, rather than pre-functionalized N-alkyl/aryl analogs, is essential for accessing this reaction pathway, as the 3-NH₂ group is the reactive handle.

Ferroptosis Inhibitor Lead Generation with CNS Drug-Like Properties

The imidazo[1,2-a]pyridin-3-amine scaffold has demonstrated in vivo efficacy in ferroptosis inhibition and neuroprotection against ischemic brain injury at nanomolar concentrations [4]. The furan-2-yl variant offers a differentiated physicochemical profile (lower lipophilicity, additional H-bond acceptor) that aligns with CNS drug-likeness criteria. This compound can serve as the starting point for a ferroptosis-focused medicinal chemistry program, with the furan oxygen potentially contributing to radical-trapping antioxidant mechanisms. The scaffold repurposing strategy provides a faster path to in vivo proof-of-concept compared to de novo scaffold discovery.

Physicochemical Comparator for Heterocycle Isosterism Studies in ADME Optimization

When optimizing lead series for solubility, permeability, or metabolic stability, the 2-position heterocycle choice is a key variable. This furan-2-yl compound can be procured alongside its commercially available thienyl (CAS 1105195-06-9) and phenyl analogs for head-to-head physicochemical profiling. The furan oxygen provides a hydrogen bond acceptor and lowers LogP by approximately 0.5–1.0 log units compared to phenyl/thienyl congeners, potentially improving aqueous solubility and reducing hERG binding while introducing a CYP450 metabolic soft spot that can be exploited or mitigated through SAR.

Quote Request

Request a Quote for 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.